Cas no 2096341-32-9 (3,3'-Bipyridine, 5-(1-propyn-1-yl)-5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-)

3,3'-Bipyridine, 5-(1-propyn-1-yl)-5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is a highly functionalized bipyridine derivative featuring a propynyl group and a pinacol boronate ester moiety. This compound serves as a versatile building block in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura couplings, due to its boronate ester functionality. The propynyl group further enhances its utility by enabling click chemistry or additional modifications via alkyne-based reactions. Its rigid bipyridine core provides structural stability and potential coordination sites for metal complexes, making it valuable in materials science and catalysis. The combination of these features allows for precise molecular design in pharmaceuticals, agrochemicals, and advanced materials.
3,3'-Bipyridine, 5-(1-propyn-1-yl)-5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- structure
2096341-32-9 structure
Product Name:3,3'-Bipyridine, 5-(1-propyn-1-yl)-5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
CAS No:2096341-32-9
MF:C19H21BN2O2
MW:320.193244695663
MDL:MFCD22887408
CID:5174006
Update Time:2026-03-04

3,3'-Bipyridine, 5-(1-propyn-1-yl)-5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- Chemical and Physical Properties

Names and Identifiers

    • 3,3'-Bipyridine, 5-(1-propyn-1-yl)-5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • MDL: MFCD22887408
    • Inchi: 1S/C19H21BN2O2/c1-6-7-14-8-15(11-21-10-14)16-9-17(13-22-12-16)20-23-18(2,3)19(4,5)24-20/h8-13H,1-5H3
    • InChI Key: WJLXCBKSOARBQS-UHFFFAOYSA-N
    • SMILES: C1=NC=C(C#CC)C=C1C1=CC(B2OC(C)(C)C(C)(C)O2)=CN=C1

Computed Properties

  • Exact Mass: 320.17
  • Monoisotopic Mass: 320.17
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 506
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 44.2A^2

3,3'-Bipyridine, 5-(1-propyn-1-yl)-5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB388891-1 g
(5'-(Prop-1-yn-1-yl)-[3,3'-bipyridin]-5-yl)boronic acid pinacol ester
2096341-32-9
1g
€892.00 2023-06-17
abcr
AB388891-1g
(5'-(Prop-1-yn-1-yl)-[3,3'-bipyridin]-5-yl)boronic acid pinacol ester; .
2096341-32-9
1g
€369.80 2025-02-13
Key Organics Ltd
PS-13052-1G
(5′-(Prop-1-yn-1-yl)-[3,3′-bipyridin]-5-yl)boronic acid pinacol ester
2096341-32-9 >95%
1g
£701.00 2025-02-08

3,3'-Bipyridine, 5-(1-propyn-1-yl)-5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- Suppliers

Amadis Chemical Company Limited
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(CAS:2096341-32-9)3,3'-Bipyridine, 5-(1-propyn-1-yl)-5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Order Number:A1144496
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:59
Price ($):219.0
Email:sales@amadischem.com

Additional information on 3,3'-Bipyridine, 5-(1-propyn-1-yl)-5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

Introduction to 3,3'-Bipyridine, 5-(1-propyn-1-yl)-5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) and Its Significance in Modern Chemistry

The compound with the CAS number 2096341-32-9, known as 3,3'-Bipyridine, 5-(1-propyn-1-yl)-5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), represents a fascinating intersection of organic synthesis and advanced material science. This molecule has garnered significant attention in recent years due to its unique structural features and versatile applications in various fields, particularly in catalysis and coordination chemistry. The presence of both propynyl and boronic ester functional groups makes it a valuable intermediate for the development of complex organic architectures.

In the realm of chemical research, this compound has been extensively studied for its potential in cross-coupling reactions, which are fundamental to modern synthetic organic chemistry. The boronic ester moiety at the 5' position and the propynyl group at the 5 position provide reactive sites that can be selectively modified through palladium-catalyzed reactions. These reactions are pivotal in constructing carbon-carbon bonds, a cornerstone of pharmaceutical and agrochemical synthesis. The stability and reactivity of this compound make it an ideal candidate for further derivatization and application in drug discovery programs.

Recent advancements in the field have highlighted the role of 3,3'-Bipyridine derivatives in the development of luminescent materials and sensors. The bipyridine core is known for its ability to form stable complexes with transition metals, which can be exploited to design materials with specific optical properties. For instance, complexes formed with ruthenium or iridium ions have been widely used in organic light-emitting diodes (OLEDs) due to their excellent photophysical characteristics. The introduction of the propynyl group and the tetramethylboronic ester side chain enhances the solubility and thermal stability of these complexes, making them more suitable for industrial applications.

The boronic ester functionality at the 5' position is particularly noteworthy as it allows for efficient Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most powerful tools in synthetic chemistry for constructing biaryl systems, which are prevalent in many biologically active molecules. The ability to introduce aryl groups at specific positions within the bipyridine framework opens up new avenues for designing molecules with tailored biological activities. This has been particularly relevant in medicinal chemistry research, where novel bipyridine-based compounds are being explored as potential therapeutic agents.

Moreover, the compound's structure lends itself well to applications in coordination chemistry. The bipyridine ligand is a classic example of a chelating agent that can bind metals through its nitrogen donor sites. This property is exploited in various catalytic systems where metal centers play a crucial role in facilitating chemical transformations. For example, palladium complexes derived from this compound have been shown to exhibit high activity in hydrogenation reactions, which are essential for producing fine chemicals and fuels.

In conclusion, 3,3'-Bipyridine, 5-(1-propyn-1-yl)-5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) (CAS no. 2096341-32-9) is a multifaceted compound with broad applicability across multiple domains of chemistry. Its unique structural features make it a valuable building block for synthetic transformations and a promising candidate for advanced material applications. As research continues to uncover new methodologies and applications for this class of molecules, their importance is likely to grow even further.

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Amadis Chemical Company Limited
(CAS:2096341-32-9)3,3'-Bipyridine, 5-(1-propyn-1-yl)-5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
A1144496
Purity:99%
Quantity:1g
Price ($):219.0
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